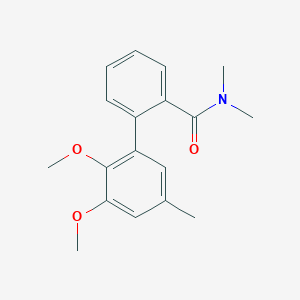
8-benzyl-3-methyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-benzyl-3-methyl-7H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 8th position and a methyl group at the 3rd position on the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylxanthine with benzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
8-benzyl-3-methyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like benzyl bromide or benzyl chloride in the presence of a base (e.g., K2CO3) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
8-benzyl-3-methyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound can be used to study enzyme interactions, particularly those involving purine metabolism.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-benzyl-3-methyl-7H-purine-2,6-dione involves its interaction with various molecular targets, particularly enzymes involved in purine metabolism. The compound can act as an inhibitor or modulator of these enzymes, affecting the biochemical pathways they regulate. This can lead to changes in cellular processes such as DNA replication, repair, and transcription.
Comparación Con Compuestos Similares
Similar Compounds
3-methylxanthine: A precursor in the synthesis of 8-benzyl-3-methyl-7H-purine-2,6-dione.
8-bromo-3-methylxanthine: Another derivative of xanthine with different substituents.
7-benzyl-3-methyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione: A structurally similar compound with a nonylsulfanyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. This makes it valuable for specialized research applications and potential therapeutic uses.
Propiedades
IUPAC Name |
8-benzyl-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-17-11-10(12(18)16-13(17)19)14-9(15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBAYFNPPVVSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B5681751.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)
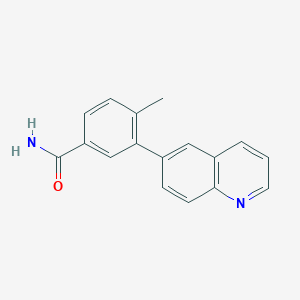
![2-(1H-indol-3-yl)-1-[(1S,5R)-3-(pyridine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone](/img/structure/B5681781.png)
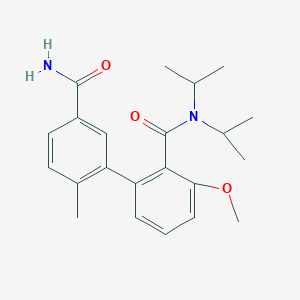
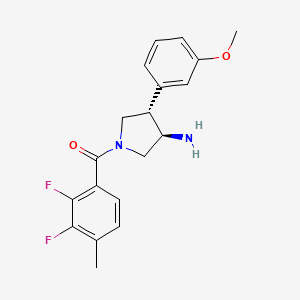
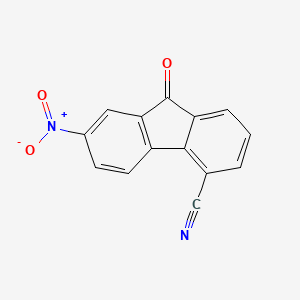
![(3R*,4R*)-3-cyclopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-4-methyl-3-pyrrolidinol](/img/structure/B5681810.png)
![n,n-dimethyl-4-(5-nitro-1h-benzo[d]imidazol-2-yl)aniline](/img/structure/B5681822.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)
